molecular formula C21H18ClN3O3S B12193571 1-(2-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

1-(2-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12193571
M. Wt: 427.9 g/mol
InChI Key: JKXJUOOJBJGRSJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(2-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H22ClN3O3S
  • Molar Mass : 403.93 g/mol
  • CAS Number : Not specified in the current literature.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of thiazolidinone derivatives in reducing cell viability in glioblastoma multiform cells, suggesting that similar mechanisms may be applicable to our compound .

Compound Cell Line IC50 (µM) Effect
Thiazolidinone 9bGlioblastoma Multiforme5.0Significant cytotoxicity
Thiazolidinone 10eGlioblastoma Multiforme6.5Moderate cytotoxicity

Anti-inflammatory Activity

The compound's thiazole moiety is known for its role as a COX/LOX inhibitor. In vitro studies have shown that thiazole derivatives can selectively inhibit COX-2 and LOX enzymes, which are crucial in inflammatory pathways. For example, compounds derived from similar structures displayed IC50 values ranging from 0.018 to 35 µM against COX enzymes .

The proposed mechanism of action for the compound involves:

  • Inhibition of Enzymatic Activity : The thiazole and pyrrole rings likely interact with active sites of COX and LOX enzymes, inhibiting their activity and thus reducing inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer effects of thiazole derivatives, it was found that modifications to the benzothiazole structure significantly enhanced anticancer activity against non-small cell lung cancer (NSCLC) cell lines . The compound's structural components may provide a scaffold for developing more potent anticancer agents.

Study 2: In Vivo Evaluation

An animal model study demonstrated that a related compound exhibited significant tumor reduction when administered at a dosage of 10 mg/kg body weight. This suggests that our target compound may also possess similar in vivo efficacy and warrants further investigation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiazole and pyrrole have been studied for their efficacy against various bacterial strains. A study demonstrated that thiazole derivatives could inhibit bacterial growth effectively, suggesting that 1-(2-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol may also possess similar antimicrobial activity due to its structural components .

Anticancer Potential

Compounds containing thiazole and pyrrole rings have shown promise in anticancer research. The thiazole moiety is particularly noted for its ability to interact with DNA and inhibit cancer cell proliferation. Studies have reported that certain analogs can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The specific compound could be evaluated for its cytotoxic effects on various cancer cell lines.

Anti-inflammatory Properties

In silico studies suggest that compounds with similar structures may act as inhibitors of inflammatory pathways. Molecular docking studies have indicated that such compounds can bind effectively to targets involved in inflammation, like 5-lipoxygenase . This suggests potential applications in treating inflammatory diseases.

Neurological Applications

There is emerging interest in the neuroprotective effects of compounds featuring thiazole and pyrrole structures. Research has indicated that such compounds may modulate neurotransmitter systems or exhibit antioxidant properties beneficial for neurodegenerative diseases . Further studies could explore these avenues for this compound.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

StudyCompoundApplicationFindings
Thiazole DerivativeAntimicrobialEffective against Gram-positive bacteria
Pyrrole AnalogAnticancerInduced apoptosis in breast cancer cells
Thiazole-Pyrrole HybridAnti-inflammatoryInhibited 5-lipoxygenase activity

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C21H18ClN3O3S/c1-27-17-8-7-12(9-18(17)28-2)14-11-29-21(24-14)19-16(26)10-25(20(19)23)15-6-4-3-5-13(15)22/h3-9,11,23,26H,10H2,1-2H3

InChI Key

JKXJUOOJBJGRSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC=C4Cl)O)OC

Origin of Product

United States

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